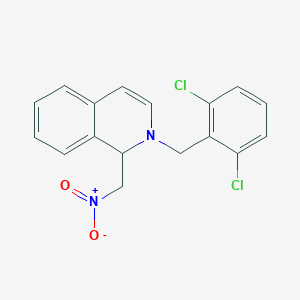

2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline

Description

2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline is a nitro-functionalized dihydroisoquinoline derivative characterized by a dichlorobenzyl group at the 2-position and a nitromethyl group at the 1-position. This compound belongs to the broader class of 1,2-dihydroisoquinolines, which are synthesized via multicomponent reactions involving 2-(1-alkynyl)benzaldehydes, amines, and ketones under Lewis acid and organocatalyst co-catalysis . Notably, commercial availability of this compound has been discontinued, as indicated by supplier data .

Properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-1-(nitromethyl)-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2/c18-15-6-3-7-16(19)14(15)10-20-9-8-12-4-1-2-5-13(12)17(20)11-21(22)23/h1-9,17H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWVHONZSNOENW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(N(C=CC2=C1)CC3=C(C=CC=C3Cl)Cl)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline typically involves multiple steps, starting with the preparation of the 2,6-dichlorobenzyl precursor This precursor can be synthesized through the chlorination of benzyl compounds under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

Reduction: The nitromethyl group can be reduced to an amine group under appropriate conditions.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets. The nitromethyl group can participate in redox reactions, while the dichlorobenzyl group can interact with biological membranes and proteins. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline with related dihydroisoquinolines and nitro-containing analogs, focusing on structural features, synthetic routes, and functional versatility.

Structural and Functional Group Comparisons

Key Observations :

- Nitro Group vs.

- Halogen Substituents: The 2,6-dichlorobenzyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), similar to halogenated analogs described in multicomponent synthesis studies .

- Synthetic Flexibility : While the target compound is synthesized via a one-pot multicomponent approach, Isoconazole-related impurities (e.g., Impurity D) are derived from Baylis-Hillman adducts, reflecting divergent strategies for introducing complexity .

Reactivity and Stability

- Nitro Group Instability: The nitromethyl group may contribute to reduced thermal stability compared to non-nitro analogs. For example, nitro-containing pharmaceuticals often require stringent storage conditions, which may explain the discontinued commercial status of the target compound .

- Halogen-Dependent Reactivity: The 2,6-dichlorobenzyl group enhances electrophilicity at the benzyl position, enabling palladium-catalyzed cross-couplings—a feature shared with other halogenated dihydroisoquinolines .

Biological Activity

The compound 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline is a member of the isoquinoline family, which has garnered attention for its potential biological activities. This article reviews the available data on its biological properties, including cytotoxicity, antimicrobial activity, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a dichlorobenzyl moiety and a nitromethyl group attached to a dihydroisoquinoline framework. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Isoquinoline derivatives have also been evaluated for their antimicrobial properties. For instance, a related study demonstrated that certain isoquinoline derivatives displayed substantial antibacterial and antifungal activity against multiple strains . The presence of electron-withdrawing groups like nitro and chloro in the structure may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

The proposed mechanisms by which isoquinoline derivatives exert their biological effects include:

- Apoptosis Induction : Many isoquinolines activate apoptotic pathways in cancer cells. This involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Inhibition of Key Enzymes : Some studies suggest that these compounds may act as inhibitors of enzymes involved in critical cellular processes, such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.